REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.C(N(CC)C(C)C)(C)C.[F:18][C:19]([F:30])([F:29])[C:20]1[CH:21]=[C:22]([CH:26]=[CH:27][CH:28]=1)[C:23](Cl)=[O:24]>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][C:23](=[O:24])[C:22]2[CH:26]=[CH:27][CH:28]=[C:20]([C:19]([F:18])([F:29])[F:30])[CH:21]=2)[CH:5]=[CH:4][N:3]=1
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=C1)N
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Name
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|
Quantity
|
1 mL
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Type
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reactant
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Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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2.6 g
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Type
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reactant
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Smiles
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FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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with stirring at 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 100-mL round-bottom flask purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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STIRRING
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Details
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The resulting solution was stirred for 2 h at room temperature
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated under vacuum
|
Type
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CUSTOM
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Details
|
This resulted in 2.2 g (92%) of N-(2-chloropyridin-4-yl)-3-(trifluoromethyl)benzamide as a light-yellow syrup
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Name
|
|
Type
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|
Smiles
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ClC1=NC=CC(=C1)NC(C1=CC(=CC=C1)C(F)(F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |